molecular formula C13H17N3O2S B2833362 1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1206998-59-5

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2833362
CAS No.: 1206998-59-5
M. Wt: 279.36
InChI Key: YEVNSVJQAWSIIQ-UHFFFAOYSA-N
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Description

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of 1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 5,7-dimethylbenzo[d]thiazol-2-amine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising activity as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Chemical Biology: It has been used as a probe to study the interactions of benzo[d]thiazole derivatives with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound has been explored for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors that are involved in key cellular processes. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death.

Comparison with Similar Compounds

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea can be compared with other benzo[d]thiazole derivatives, such as:

    5,7-Dimethylbenzo[d]thiazol-2-amine: This compound is a precursor in the synthesis of this compound and shares a similar core structure.

    2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: This compound is used as a fluorescent probe for sensing biological molecules and has a different functional group compared to this compound.

    (2-Methylbenzo[d]thiazol-5-yl)boronic acid: This compound is used in organic synthesis and has a boronic acid functional group, making it distinct from the urea derivative.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-8-6-9(2)11-10(7-8)15-13(19-11)16-12(17)14-4-5-18-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVNSVJQAWSIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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